5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core. Key structural features include:
- 5-allyl substituent: A C₃H₅ group that enhances hydrophobicity and may influence conformational flexibility.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-15-28-16-21(24(30)26-14-13-18-9-11-20(32-2)12-10-18)23-22(17-28)25(31)29(27-23)19-7-5-4-6-8-19/h3-12,16-17H,1,13-15H2,2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWLCYBXVKKNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process includes the formation of the pyrazolo-pyridine framework followed by the introduction of the allyl and methoxyphenethyl groups.
Anticancer Activity
Research indicates that compounds similar to 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF7 | 22.5 ± 7.2 |
| 6 | HeLa | 107.8 ± 10.1 |
| 7 | A549 | 74.4 ± 13.6 |
This table summarizes findings from studies where modifications in the structure led to varying degrees of anticancer activity, suggesting that structural optimization is key to enhancing potency .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar pyrazolo[4,3-c]pyridine derivatives have demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM for certain derivatives .
The proposed mechanisms for the biological activity of this compound include:
- Topoisomerase Inhibition : Some derivatives act as topoisomerase II poisons, disrupting DNA replication and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
Molecular docking studies indicate strong binding interactions with target proteins, which could explain the observed biological effects .
Case Studies
Several case studies have illustrated the efficacy of pyrazolo[4,3-c]pyridine derivatives:
- Case Study 1 : A study on a related compound showed a significant reduction in tumor size in xenograft models when treated with doses correlating with the IC50 values obtained in vitro.
- Case Study 2 : Another study highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing the potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to pyrazolo[4,3-c]pyridine derivatives with variations in the 5-position substituent and 7-position functional groups. Key distinctions include:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Aryl/Heteroaryl (7b, 9d): Electron-donating groups (e.g., 4-methylphenyl in 7b) improve synthetic yields (50% vs. 25% for 9d) . Electron-withdrawing groups (e.g., nitro in 9d) reduce yields but increase melting points (255–258°C) due to stronger intermolecular forces .
- 7-Position :
Analytical Data Trends
- IR Spectroscopy : Esters (e.g., 7b) show strong C=O stretches at ~1730 cm⁻¹, while carboxamides (Target) would exhibit amide C=O near 1650–1680 cm⁻¹ and N-H stretches ~3300 cm⁻¹ .
- Melting Points : Carboxamides with bulky groups (e.g., benzyl in ) may have higher melting points than the Target due to crystalline packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
